molecular formula C20H19NO2 B11701788 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol

1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol

Cat. No.: B11701788
M. Wt: 305.4 g/mol
InChI Key: HGMTUYBBTMPXNB-UHFFFAOYSA-N
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Description

1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound has garnered attention due to its fluorescence properties and its ability to act as a sensor for metal ions.

Preparation Methods

The synthesis of 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-hydroxy-5-propylaniline. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Synthetic Route:

  • Dissolve 2-hydroxy-1-naphthaldehyde and 2-hydroxy-5-propylaniline in ethanol.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction mixture to cool and filter the precipitate.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: While the laboratory synthesis is straightforward, scaling up for industrial production would require optimization of reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction:

  • Reduction of the imine group can be achieved using reducing agents like sodium borohydride, resulting in the formation of secondary amines.

Substitution:

  • The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride.
  • Substitution reagents: Acyl chlorides, alkyl halides.

Major Products:

  • Quinones (oxidation).
  • Secondary amines (reduction).
  • Esters or ethers (substitution).

Scientific Research Applications

1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol has several applications in scientific research:

Chemistry:

Biology:

  • Potential use in bioimaging and biosensing applications due to its fluorescence properties.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Mechanism of Action

The mechanism by which 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol exerts its effects is primarily through its ability to form complexes with metal ions. The imine and hydroxyl groups in the compound act as coordination sites for metal ions, leading to the formation of stable complexes. This complexation can result in changes in the compound’s fluorescence properties, making it useful as a sensor.

Molecular Targets and Pathways:

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

1-[(2-hydroxy-5-propylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C20H19NO2/c1-2-5-14-8-10-20(23)18(12-14)21-13-17-16-7-4-3-6-15(16)9-11-19(17)22/h3-4,6-13,22-23H,2,5H2,1H3

InChI Key

HGMTUYBBTMPXNB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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